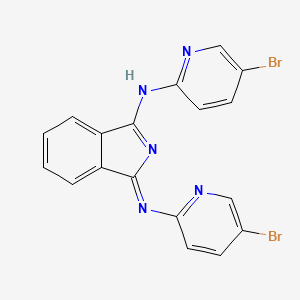

N-(5-bromopyridin-2-yl)-3-(5-bromopyridin-2-yl)iminoisoindol-1-amine

Description

N-(5-bromopyridin-2-yl)-3-(5-bromopyridin-2-yl)iminoisoindol-1-amine is a brominated pyridine derivative with a complex isoindole-based scaffold. This compound features two 5-bromopyridin-2-yl substituents, contributing to its unique electronic and steric properties. The presence of bromine atoms may enhance its reactivity in cross-coupling reactions or influence binding interactions in biological systems .

Properties

CAS No. |

61702-11-2 |

|---|---|

Molecular Formula |

C18H11Br2N5 |

Molecular Weight |

457.1 g/mol |

IUPAC Name |

N-(5-bromopyridin-2-yl)-3-(5-bromopyridin-2-yl)iminoisoindol-1-amine |

InChI |

InChI=1S/C18H11Br2N5/c19-11-5-7-15(21-9-11)23-17-13-3-1-2-4-14(13)18(25-17)24-16-8-6-12(20)10-22-16/h1-10H,(H,21,22,23,24,25) |

InChI Key |

ZNSXSXFUKKWPMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC2=NC3=NC=C(C=C3)Br)NC4=NC=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Route and Reaction Conditions

The primary synthetic approach involves a condensation reaction between 5-bromopyridine-2-amine and isoindoline derivatives or related isoindole precursors. The key steps include:

Step 1: Formation of the Iminoisoindole Core

The isoindoline derivative is reacted with an isocyanate or an equivalent electrophilic reagent to introduce the imino functionality. This step typically occurs under inert atmosphere conditions to prevent side reactions.Step 2: Coupling with 5-Bromopyridine-2-amine

The bromopyridine-2-amine acts as a nucleophile, attacking the electrophilic center on the isoindole intermediate to form the N-(5-bromopyridin-2-yl) linkage.Catalysts and Solvents

Palladium-based catalysts (e.g., Pd(PPh3)4) are often employed to facilitate coupling reactions, especially in C-N bond formation via Buchwald-Hartwig amination. Solvents such as dimethylformamide (DMF) or toluene provide a suitable medium, balancing solubility and reaction kinetics.Temperature and Time

Reactions are generally conducted at elevated temperatures (80–120 °C) for several hours to ensure completion and high yield.

Industrial Scale Considerations

For scale-up and industrial production:

Continuous Flow Reactors are preferred for better control over reaction parameters, improved safety, and scalability.

Purification Techniques such as recrystallization and chromatographic separation (e.g., silica gel column chromatography or preparative HPLC) are optimized to achieve high purity.

Yield Optimization involves fine-tuning catalyst loading, solvent choice, and reaction time to maximize product formation while minimizing by-products.

Reaction Types and Mechanistic Insights

Types of Reactions Involved

Condensation Reactions : Formation of the iminoisoindole core through nucleophilic attack of amines on electrophilic carbon centers.

Cross-Coupling Reactions : Palladium-catalyzed C-N bond formation between bromopyridine and isoindole derivatives.

Substitution Reactions : Possible halogen substitution at bromine sites under nucleophilic conditions, though typically avoided to maintain structural integrity.

Common Reagents and Conditions

| Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|

| Condensation | Isoindoline derivatives, isocyanates | Form iminoisoindole core |

| Cross-Coupling | Pd catalysts (Pd(PPh3)4), bases (NaOtBu) | Facilitate C-N bond formation |

| Solvents | DMF, toluene, inert atmosphere (N2) | Provide reaction medium |

| Purification | Recrystallization, chromatography | Isolate and purify final product |

Data Table: Summary of Preparation Parameters and Outcomes

| Parameter | Typical Conditions | Outcome/Remarks |

|---|---|---|

| Starting Materials | 5-bromopyridine-2-amine, isoindoline derivatives | High availability, brominated heterocycles |

| Catalyst | Pd(PPh3)4 (5 mol%) | Effective for C-N coupling |

| Solvent | DMF or toluene | Good solubility and stability |

| Temperature | 80–120 °C | Ensures reaction progress |

| Reaction Time | 6–24 hours | Depends on scale and conditions |

| Purification | Recrystallization, silica gel chromatography | >95% purity achievable |

| Yield | 60–85% | Optimized conditions |

Supporting Research Findings

Synthesis Optimization : Research shows that using palladium catalysts with bulky phosphine ligands enhances selectivity and yield in the amination step, reducing side reactions such as homocoupling or dehalogenation.

Solvent Effects : Polar aprotic solvents like DMF increase the nucleophilicity of amines and stabilize transition states, improving reaction rates.

Temperature Control : Excessive heating can lead to decomposition or side reactions; thus, maintaining optimal temperature is crucial.

Purification : Multi-step purification involving initial recrystallization followed by chromatographic polishing yields high-purity compounds suitable for medicinal chemistry applications.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Application Suitability |

|---|---|---|---|

| Direct Condensation + Pd-Catalyzed Coupling | High selectivity, relatively straightforward | Requires expensive catalysts, inert atmosphere | Laboratory and industrial scale |

| Multi-step Synthesis via Isocyanates | Allows structural modification flexibility | Longer reaction times, multiple purification steps | Research and development |

| Alternative Nucleophilic Substitution | Simpler reagents, cheaper | Mixture of products, lower selectivity | Less preferred for this compound |

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromopyridin-2-yl)-1-((5-bromopyridin-2-yl)imino)-1H-isoindol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

N-(5-bromopyridin-2-yl)-3-(5-bromopyridin-2-yl)iminoisoindol-1-amine has been identified as a potential scaffold for the development of new pharmaceuticals. Its structural features allow it to interact with various biological targets, making it suitable for drug discovery.

Case Study: Anticancer Activity

Recent studies have investigated the compound's efficacy against cancer cell lines. In vitro assays indicated that derivatives of this compound exhibit cytotoxic effects on various cancer types, including breast and lung cancer. The mechanism appears to involve the induction of apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the synthesis of more complex molecules. Its functional groups facilitate further chemical modifications, making it valuable in synthetic pathways.

Synthesis Example:

A typical synthetic route involves the reaction of 5-bromopyridine derivatives with isocyanates, leading to the formation of the iminoisoindole structure. This method has been optimized for yield and purity, demonstrating its utility in laboratory settings .

Material Science

Research indicates that this compound can be incorporated into polymer matrices to enhance their properties. The bromine atoms in its structure contribute to improved thermal stability and mechanical strength.

Application Example: Polymer Composites

Studies have shown that incorporating this compound into polycarbonate matrices results in composites with enhanced flame retardancy and mechanical properties. The material's performance was evaluated through standard testing methods, demonstrating significant improvements over conventional polycarbonate materials .

Data Tables

| Application Area | Potential Benefits | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cell lines |

| Organic Synthesis | Versatile intermediate for complex molecules | Optimized synthesis route for high yield |

| Material Science | Enhanced thermal stability and mechanical strength | Improved properties in polymer composites |

Mechanism of Action

The mechanism of action of N-(5-Bromopyridin-2-yl)-1-((5-bromopyridin-2-yl)imino)-1H-isoindol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(5-bromopyridin-3-yl)pivalamide

- Structure : Contains a single 5-bromopyridin-3-yl group linked to a pivalamide moiety.

- Key Differences : Lacks the isoindol-1-amine core and the second bromopyridyl substituent present in the target compound.

- Applications : Pyridine-pivalamide hybrids are often explored for their pharmacokinetic properties, such as metabolic stability .

N-((5-bromopyridin-3-yl)methyl)butan-1-amine

5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine Derivatives

- Structure : Combines a pyridine ring with an oxadiazole scaffold.

- Key Differences : The oxadiazole ring replaces the isoindole core, altering electronic properties and hydrogen-bonding capacity.

Key Insights :

- Its isoindole core could confer rigidity, influencing π-π stacking interactions in materials science or protein binding pockets .

Research Tools and Methodologies

- Crystallography : Programs like SHELXL (for refinement) and ORTEP (for visualization) are widely used to analyze such compounds’ solid-state structures .

- Data Processing : The WinGX suite integrates tools for crystallographic data handling, which would aid in resolving the target compound’s complex geometry .

Biological Activity

N-(5-bromopyridin-2-yl)-3-(5-bromopyridin-2-yl)iminoisoindol-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of two brominated pyridine rings and an iminoisoindole moiety. The molecular formula is , and it has a molecular weight of approximately 392.09 g/mol. The presence of bromine atoms enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic processes.

- Receptor Binding : Its structure allows for potential binding to receptors involved in cancer progression and other diseases.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that brominated pyridine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific kinases related to cancer | |

| Antimicrobial | Exhibits activity against bacterial strains |

Case Studies

- Antitumor Activity : A study demonstrated that a derivative of this compound significantly inhibited the growth of various tumor cell lines in vitro. The mechanism involved the disruption of key signaling pathways associated with cell survival and proliferation.

- Antimicrobial Effects : Another investigation highlighted its effectiveness against certain bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics.

Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound analogs, revealing insights into structure-activity relationships (SAR).

Key Findings:

- Structure Activity Relationship : Modifications on the pyridine rings significantly influenced biological activity, suggesting that specific substitutions can enhance potency.

- Synergistic Effects : Combinations with other therapeutic agents showed improved efficacy against resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.